molecular formula C8H14BrN3O3 B2920092 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide CAS No. 2094924-41-9

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide

Cat. No.: B2920092
CAS No.: 2094924-41-9
M. Wt: 280.122
InChI Key: CXJOSGZYPHBXBL-UHFFFAOYSA-N
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Description

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is a chemical compound with the molecular formula C8H13N3O3. It is a derivative of imidazolidinone and is known for its complex structure and unique properties. This compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-imino-3-methyl-5-oxoimidazolidin-1-yl with butanoic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide involves large-scale synthesis using reactors and purification techniques to achieve high purity and yield. The process may also include steps to remove impurities and ensure the stability of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrobromic acid (HBr) and other halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is used in various scientific research applications. It is employed in drug development, biological studies, and as a reagent in chemical synthesis. Its unique structure makes it a valuable tool in studying molecular interactions and pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Imidazolidinone derivatives: These compounds share a similar core structure but may have different substituents and functional groups.

  • Butanoic acid derivatives: These compounds have variations in their molecular structure, leading to different properties and applications.

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Properties

IUPAC Name

4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.BrH/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14;/h9H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOSGZYPHBXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=N)CCCC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094924-41-9
Record name 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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